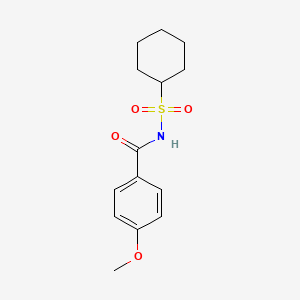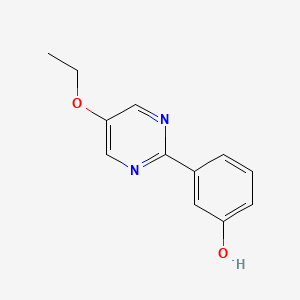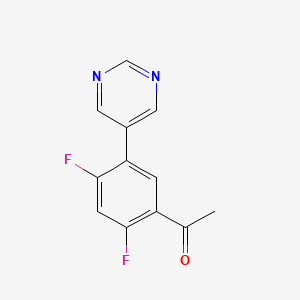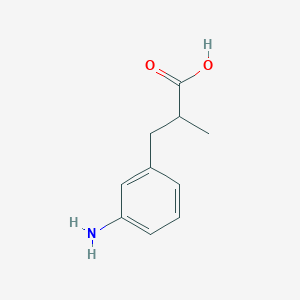
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an amino group at the 8th position, a chlorine atom at the 5th position, and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the amino and chloro substituents. The process may involve:
Hydrogenation: Catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.
Electrophilic Aromatic Substitution: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: Introduction of the amino group through nucleophilic substitution reactions using amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, secondary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield a dechlorinated or dehydroxylated product.
Applications De Recherche Scientifique
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups may facilitate binding to enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene core but different substituents.
Tetralin: A hydrocarbon with a similar core structure but lacking the amino, chloro, and hydroxyl groups.
1-Naphthalenol: A compound with a similar hydroxyl group but different overall structure.
Uniqueness
8-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the specific combination of amino, chloro, and hydroxyl groups on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
8-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4,6,13H,1-2,5,12H2 |
Clé InChI |
HSFCMOUMZAEBIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2CC1O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)

![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)






![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)


